6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid
Description
Properties
Molecular Formula |
C7H4ClN3O2 |
|---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
6-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-2-11-3-9-10-6(11)1-4(5)7(12)13/h1-3H,(H,12,13) |
InChI Key |
CFSASFDMUUIPDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN2C1=NN=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-triazolo[4,3-a]pyridine-7-carboxylic acid generally follows a multi-step pathway involving cyclization reactions of substituted pyridine precursors with hydrazine derivatives. The key synthetic approach can be summarized as follows:
Step 1: Formation of Hydrazide Intermediate
Starting from 6-chloropyridine-3-carboxylic acid, reaction with hydrazine hydrate produces the corresponding hydrazide intermediate. This step is typically carried out under reflux conditions in an appropriate solvent such as ethanol or water.Step 2: Cyclization to Triazolopyridine Core
The hydrazide intermediate undergoes cyclization, often facilitated by reagents such as ethyl chloroformate or triethyl orthoformate, sometimes in the presence of bases like triethylamine or acetic anhydride. This cyclization forms the fused triazolo[4,3-a]pyridine ring system.Step 3: Hydrolysis to Carboxylic Acid
If an ester intermediate (e.g., ethyl 6-chloro-triazolo[4,3-a]pyridine-7-carboxylate) is formed, hydrolysis under acidic or basic conditions yields the target carboxylic acid compound.
Research Outcomes and Data Tables
Chemical Reaction Analysis
6-Chloro-triazolo[4,3-a]pyridine-7-carboxylic acid exhibits diverse chemical reactivity, which is relevant for its preparation and derivatization:
| Reaction Type | Description | Common Reagents/Conditions | Major Products |
|---|---|---|---|
| Substitution | Chlorine atom at position 6 can be replaced by nucleophiles (amines, thiols) | Sodium azide, primary amines, thiols, base (NaOH, K2CO3) | Substituted triazolopyridines |
| Hydrolysis | Ester intermediates hydrolyzed to carboxylic acid | Acidic (HCl) or basic (NaOH) conditions | 6-Chloro-triazolo[4,3-a]pyridine-7-carboxylic acid |
| Oxidation | Triazole ring can be oxidized under strong oxidizing conditions | Potassium permanganate, hydrogen peroxide | Oxidized triazole derivatives |
| Reduction | Reduction of triazole ring or substituents | Sodium borohydride, lithium aluminum hydride | Reduced triazole derivatives |
Table 1: Summary of chemical reactions relevant to the preparation and modification of 6-Chloro-triazolo[4,3-a]pyridine-7-carboxylic acid
Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄ClN₄O₂ |
| Molecular Weight | Approximately 215.59 g/mol |
| Core Structure | Triazolo[4,3-a]pyridine |
| Key Substituents | 6-Chloro, 7-Carboxylic acid |
Table 2: Molecular properties of 6-Chloro-triazolo[4,3-a]pyridine-7-carboxylic acid
Detailed Experimental Notes and Considerations
Solvent Selection: Ethanol, acetonitrile, or water are commonly used solvents for hydrazide formation and cyclization steps. Solvent choice impacts reaction rate and purity.
Temperature Control: Reflux conditions (typically 70–100°C) are employed during hydrazide formation and cyclization to ensure complete reaction.
Purification: Crystallization and chromatographic techniques are used to isolate pure product. The carboxylic acid form is often purified by recrystallization from aqueous or mixed solvents.
Yield Optimization: Reaction times, reagent stoichiometry, and catalyst/base concentrations are optimized to maximize yield and minimize side products.
Safety and Environmental Aspects: Chlorinated intermediates require careful handling due to potential toxicity. Industrial processes aim to minimize hazardous waste.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: N-oxides of the triazolopyridine ring.
Reduction: Dihydro derivatives of the triazolopyridine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is studied for its role in modulating enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can bind to receptors and alter their signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a detailed comparison of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid with structurally or functionally related triazolopyridine derivatives:
Key Findings from Comparative Analysis:
Substituent Effects on Reactivity :
- The chlorine atom at position 6 in the target compound increases electrophilicity compared to the methyl-substituted analog (CAS 83817-53-2), making it more reactive in nucleophilic aromatic substitution (SNAr) reactions .
- Bromine at position 7 (CAS 1020036-52-5) enhances steric bulk and polarizability, favoring Suzuki-Miyaura coupling reactions in medicinal chemistry workflows .
Physicochemical Properties :
- The carboxylic acid group at position 7 (common to all analogs) ensures moderate aqueous solubility (logP ~1.5–2.0) but varies with substituents. For example, the hydrochloride salt form (e.g., ) improves solubility for in vitro assays .
Biological Relevance :
- Amine derivatives (e.g., CAS 1082448-58-5) exhibit higher membrane permeability due to reduced acidity, making them suitable for central nervous system (CNS) targets .
- Methyl groups (e.g., 3-methyl analog) improve metabolic stability but reduce binding affinity in enzyme inhibition assays compared to halogenated analogs .
Biological Activity
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused to a pyridine ring and is recognized for its potential applications in treating various diseases, including cancer and infections. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C₇H₄ClN₃O₂
- Molecular Weight : 197.58 g/mol
- CAS Number : 1159831-32-9
The compound's structure includes functional groups that facilitate various chemical reactions, enhancing its utility in synthetic chemistry and biological applications .
The biological activity of this compound primarily involves its interaction with specific biological targets. It has been shown to act as an inhibitor of certain enzymes and receptors that are crucial in disease pathways. For instance, it exhibits significant activity against α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases .
Antimicrobial Activity
Research indicates that compounds similar to 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives demonstrate potent antimicrobial properties. These compounds have been tested against various bacterial strains and fungi with promising results.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine | Bacterial | 12 µg/mL |
| Derivative A | Fungal | 8 µg/mL |
| Derivative B | Bacterial | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has shown efficacy in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Apoptosis |
| MCF-7 (Breast Cancer) | 7.5 | Cell Cycle Arrest |
| A549 (Lung Cancer) | 10.0 | Apoptosis |
Study on Neuroprotective Effects
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of triazolo-pyridine derivatives. The results indicated that these compounds could enhance cognitive function by modulating nAChRs . The study demonstrated that treatment with this compound improved memory retention in animal models.
Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of related compounds. The study found that derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
